molecular formula C17H22BFO4 B14053368 (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14053368
M. Wt: 320.2 g/mol
InChI Key: YENRPICPTUWDNH-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane group and a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-fluoro-2-iodophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction forms the boronic ester intermediate.

    Heck Coupling Reaction: The boronic ester is then subjected to a Heck coupling reaction with ethyl acrylate in the presence of a palladium catalyst and a base. This step results in the formation of the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing group.

    Biological Studies: The compound can be used in the study of biological pathways and interactions, particularly those involving boron-containing molecules.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The fluorine atom on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: can be compared with other boronic ester-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a boronic ester group and a fluorinated phenyl ring. This combination imparts distinct reactivity and binding properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H22BFO4

Molecular Weight

320.2 g/mol

IUPAC Name

ethyl 3-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H22BFO4/c1-6-21-15(20)10-8-12-7-9-13(19)11-14(12)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3

InChI Key

YENRPICPTUWDNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C=CC(=O)OCC

Origin of Product

United States

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